Calcium benzoate

Descripción general

Descripción

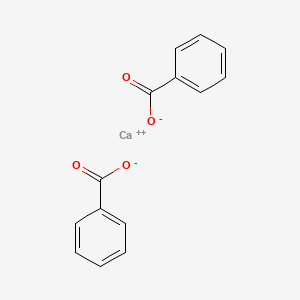

Calcium benzoate is the calcium salt of benzoic acid, with the chemical formula ( \text{Ca(C}_7\text{H}_5\text{O}_2\text{)}_2 ). It is widely used as a food preservative due to its antimicrobial properties. The compound is known for its ability to inhibit the growth of mold, yeast, and some bacteria, making it a valuable additive in various food products .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Calcium benzoate can be synthesized through the neutralization reaction between benzoic acid and calcium hydroxide. The reaction is typically carried out in an aqueous medium: [ \text{2C}_7\text{H}_6\text{O}_2 + \text{Ca(OH)}_2 \rightarrow \text{Ca(C}_7\text{H}_5\text{O}_2\text{)}_2 + 2\text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, this compound is produced by reacting benzoic acid with calcium carbonate or calcium hydroxide. The reaction is conducted under controlled conditions to ensure high purity and yield. The resulting product is then filtered, dried, and packaged for use in various applications .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, although it is relatively stable under normal conditions.

Reduction: Reduction reactions involving this compound are less common.

Substitution: The benzoate ion can participate in substitution reactions, particularly in the presence of strong acids or bases.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Hydrochloric acid, sodium hydroxide.

Major Products Formed:

Oxidation: Benzoic acid derivatives.

Reduction: Benzyl alcohol derivatives.

Substitution: Various substituted benzoates depending on the reagents used.

Aplicaciones Científicas De Investigación

Food Preservation

Calcium Benzoate as a Preservative

This compound is widely used as a food additive, designated as E213 in the European Union. Its primary role is to inhibit microbial growth in food products, thereby extending shelf life. It is particularly effective in acidic environments and is commonly found in:

- Baked Goods : Prevents mold growth in bread and pastries.

- Beverages : Used in soft drinks and fruit juices to maintain freshness.

- Condiments : Acts as a preservative in sauces and soy products.

Case Study: Efficacy in Bakery Products

A study demonstrated that incorporating this compound at concentrations of 0.1% significantly reduced mold growth in bread over a storage period of two weeks compared to control samples without preservatives .

| Product Type | Concentration (%) | Shelf Life Extension |

|---|---|---|

| Bread | 0.1 | 14 days |

| Fruit Juice | 0.05 | 10 days |

| Soy Sauce | 0.1 | 30 days |

Animal Feed Additive

Enhancing Animal Performance

Recent research has highlighted this compound's potential as an animal feed additive. It has been shown to promote growth and prevent diarrhea in livestock, making it a favorable alternative to traditional antibiotics.

Key Findings from Animal Trials

In trials with weaned pigs, the addition of this compound at varying doses (2000-8000 ppm) resulted in:

- Increased Average Daily Gain (ADG) : Pigs receiving this compound showed an average weight gain increase of up to 20% compared to control groups.

- Reduced Diarrhea Rates : The incidence of diarrhea decreased significantly with higher doses of this compound.

| Treatment Group | Dose (ppm) | Average Weight Gain (g) | Diarrhea Rate (%) |

|---|---|---|---|

| Control | 0 | 727 | 23 |

| This compound | 2000 | 745 | 5 |

| This compound | 8000 | 753 | 1 |

Pharmaceutical Applications

Synthesis of Active Compounds

This compound plays a role in the synthesis of various pharmaceutical compounds, including selective antagonists for human A3 adenosine receptors. Its chemical properties allow it to serve as an intermediate in drug formulation processes .

Research Insights

A study indicated that this compound can enhance the solubility and stability of certain pharmaceutical compounds, making it a valuable ingredient in drug formulations .

Corrosion Inhibition

Protecting Metal Surfaces

This compound has been investigated for its ability to inhibit corrosion on steel surfaces when used in sodium nitrate solutions. Its adsorption on metal surfaces forms a protective layer that reduces corrosion rates significantly.

Corrosion Study Results

In laboratory tests, adding this compound at concentrations of 1% reduced corrosion rates by over 50% compared to untreated samples .

| Test Condition | Corrosion Rate (mm/year) | Reduction (%) |

|---|---|---|

| Control | 0.8 | - |

| With this compound | 0.35 | 56 |

Mecanismo De Acción

Calcium benzoate exerts its antimicrobial effects by disrupting the cell membranes of microorganisms, leading to cell lysis and death. The benzoate ion interferes with the metabolic pathways of bacteria and fungi, inhibiting their growth and reproduction. This mechanism is particularly effective in acidic environments, where the benzoate ion is more active .

Comparación Con Compuestos Similares

Sodium Benzoate: Similar antimicrobial properties but different solubility and stability profiles.

Potassium Benzoate: Used in similar applications but with different regulatory approvals and usage limits.

Benzoic Acid: The parent compound, used directly as a preservative but less soluble in water compared to its salts.

Uniqueness of Calcium Benzoate: this compound is preferred in certain applications due to its better solubility in water and its ability to provide calcium ions, which can be beneficial in some formulations. It is also considered safer for human consumption compared to some other benzoate salts .

Análisis De Reacciones Químicas

Pyrolysis of Calcium Benzoate

Pyrolysis of this compound has been investigated to understand the thermal processing of low-rank coals . The pyrolysis occurs between 435 and 500 °C, with decarboxylation as the dominant reaction pathway .

1.1. Reaction Mechanism

The reaction proceeds via an anionic pathway. The initial decarboxylation of this compound leads to the formation of a phenyl anion as the key intermediate .

The phenyl anion abstracts a proton from another molecule of benzoate, leading to the formation of benzene :

This compound pyrolysis also forms benzophenone as a major product. Unlike sodium and potassium benzoates, this compound shows no evidence of calcium phthalate formation . The formation of minor products like diphenylmethane, triphenylmethane, and 9-phenylfluorene is considerably slowed compared to sodium and potassium benzoates .

1.2. Impact of Water

The presence of water increases the pyrolysis rate by at least a factor of 3. Water efficiently traps the intermediate phenyl anion to form benzene almost exclusively . This suggests that water can drastically reduce cross-linking reactions and significantly improve liquefaction .

Esterification Reaction

This compound can be employed as a catalyst in the methyl esterification of benzoic acid . The catalyst performance of this compound leads to positive conversion values under various experimental conditions .

3.1. Reaction Conditions and Conversion Rates

The best conversions, 66.84% and 64.26%, were obtained at 160 °C with a catalyst loading of 10% and molar ratios of 6:1 and 14:1, respectively .

3.2. Reusability of this compound as a Catalyst

this compound maintains its catalytic activity for at least two recycling stages . Experiments have confirmed the maintenance of activity with results of 66.49%, 66.45%, and 66.05% obtained in the first, second, and third consecutive reaction cycles, respectively .

Reaction with Calcium Acetate

When a mixture of this compound and calcium acetate is dry pyrolyzed, it results in the formation of a ketone functional group and calcium carbonate as a byproduct .

4.1. Reaction Mechanism

this compound and calcium acetate are esters. The reaction between these two esters involves the elimination of calcium carbonate .

4.2. Chemical Equation

The reaction between this compound and calcium acetate is described as follows :

Propiedades

Número CAS |

2090-05-3 |

|---|---|

Fórmula molecular |

C7H6CaO2 |

Peso molecular |

162.20 g/mol |

Nombre IUPAC |

calcium;dibenzoate |

InChI |

InChI=1S/C7H6O2.Ca/c8-7(9)6-4-2-1-3-5-6;/h1-5H,(H,8,9); |

Clave InChI |

XHPUEGFRYMODBR-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)[O-].C1=CC=C(C=C1)C(=O)[O-].[Ca+2] |

SMILES canónico |

C1=CC=C(C=C1)C(=O)O.[Ca] |

melting_point |

for benzoic acidMelting range of benzoic acid isolated by acidification and not recrystallised 121,5 °C to 123,5 °C, after vacuum drying in a sulphuric acid desiccato |

Key on ui other cas no. |

2090-05-3 |

Descripción física |

Dry Powder |

Pictogramas |

Irritant |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of calcium benzoate?

A1: this compound is represented by the molecular formula Ca(C₇H₅O₂)₂ [, ]. Its molecular weight is 282.31 g/mol.

Q2: Is there spectroscopic data available on this compound?

A2: Yes, studies have used techniques like infrared (IR) spectroscopy to analyze the thermal decomposition of this compound, revealing information about the bonds present in the molecule and the products formed during its breakdown [, ]. Researchers have also utilized solid state NMR techniques, including ¹⁷O and ⁴³Ca NMR, to examine the surface structure of this compound in biomaterial applications [].

Q3: How is this compound used as a food additive?

A3: this compound serves as a preservative in various food products due to its ability to inhibit the growth of microorganisms [, ]. Its effectiveness against Aspergillus niger, a common indoor fungus, has been investigated for potential use in protecting building materials [, , ].

Q4: Can you elaborate on the use of this compound in animal feed?

A4: Research suggests that this compound can be incorporated into animal feed as an additive [, ]. Studies have investigated its effects on nutrient digestibility, manure characteristics, and potential to prevent diarrhea in swine [].

Q5: Are there any other notable applications of this compound?

A5: this compound has shown potential as a corrosion inhibitor for steel in nitrate solutions [, ]. It has also been investigated as a component in machine tool working solutions due to its lubricating properties [].

Q6: How does this compound decompose thermally?

A6: Thermal decomposition of this compound occurs in two primary stages. It first breaks down into calcium carbonate (CaCO₃) and organic compounds, primarily benzophenone. Subsequently, the calcium carbonate decomposes into calcium oxide (CaO) and carbon dioxide (CO₂) [].

Q7: Can you explain the role of this compound in NOx reduction during coal combustion?

A7: Studies have explored this compound's potential in reducing NOx emissions from coal-fired furnaces [, , ]. The organic component of this compound acts as a secondary fuel, promoting the conversion of NOx to nitrogen gas (N₂) through reactions with CHⅰ radicals under specific conditions.

Q8: How is this compound used in dosimetry?

A8: Aqueous solutions of this compound, typically at a concentration of 6 × 10⁻⁴ M, function as sensitive chemical dosimeters for ionizing radiation [, , ]. The radiation-induced formation of salicylic acid in these solutions serves as a measure of the absorbed dose.

Q9: What is the G-value of salicylic acid formation in the this compound dosimeter?

A9: The G-value, representing the number of molecules formed per 100 eV of absorbed energy, for salicylic acid (Sal) formation in irradiated this compound solutions has been studied extensively [, ]. For Co⁶⁰ gamma rays, the G(Sal) values are around 0.655 for 10⁻³ M and 0.595 for 10⁻⁴ M this compound solutions.

Q10: What other chemical dosimeter systems were investigated in conjunction with this compound?

A10: Studies exploring the response of various dosimeter systems to 14 MeV neutrons included this compound alongside ferrous sulfate, ceric sulfate, and terephthalic acid solutions []. The results highlighted the sensitivity and potential of these systems for measuring radiation doses.

Q11: What are some early studies on this compound?

A11: Early research in the early 20th century focused on fundamental properties of this compound, such as its hydrates and alcoholates []. These studies laid the groundwork for understanding the compound's behavior in various chemical environments.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.